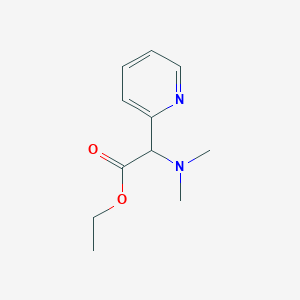

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring, a dimethylamino group, and an ester functional group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting the ester to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohols or reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate

- Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

- Methyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Uniqueness

This compound is unique due to the specific positioning of the dimethylamino and ester groups, which can influence its reactivity and biological activity

Actividad Biológica

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for enhancing the biological activity of compounds. The presence of the dimethylamino group contributes to its solubility and can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. Research indicates that compounds with a pyridine nucleus exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 μg/mL |

| Escherichia coli | 55 μg/mL | |

| Candida albicans | Not specified |

The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antimicrobial activity at relatively low concentrations .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 39.2 ± 1.7 |

| U-87 | Not specified |

The IC50 value indicates the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Kinase Inhibition : Molecular modeling suggests that the compound may act as a kinase inhibitor, affecting pathways crucial for cancer cell proliferation.

- Interaction with Membrane Proteins : The presence of the dimethylamino group may enhance membrane permeability, facilitating interactions with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies propose that the compound might induce oxidative stress in microbial cells, leading to cell death.

Case Studies

In a recent investigation, this compound was evaluated alongside other pyridine derivatives for their combined effects with established antibiotics against resistant bacterial strains. The results indicated that this compound could enhance the efficacy of existing treatments, suggesting a synergistic effect that warrants further exploration .

Propiedades

Fórmula molecular |

C11H16N2O2 |

|---|---|

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

ethyl 2-(dimethylamino)-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3 |

Clave InChI |

FKGHNBCSKPTOLO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C1=CC=CC=N1)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.